2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyridopyrimidinone. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step procedures. One common approach is the nucleophilic substitution reaction, where a piperazine derivative is reacted with a benzothiazole derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol or toluene, and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers an eco-friendly and efficient alternative to conventional methods . This method accelerates the reaction rates and improves yields by using microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, copper(II) sulfate pentahydrate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects . The compound may also inhibit certain enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: Known for its antimicrobial properties.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Exhibits antipsychotic activity.
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of benzothiazole, piperazine, and pyridopyrimidinone moieties, which confer a broad spectrum of biological activities. Its ability to act as both a dopamine and serotonin antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H17N5OS |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C19H17N5OS/c25-18-13-17(21-16-7-3-4-8-24(16)18)22-9-11-23(12-10-22)19-20-14-5-1-2-6-15(14)26-19/h1-8,13H,9-12H2 |
InChI Key |
XMNYUAVUCURFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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